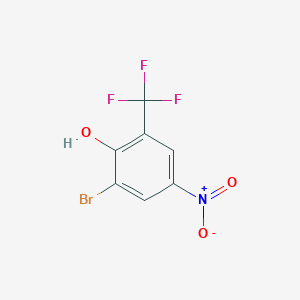
2-Bromo-4-nitro-6-(trifluoromethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-nitro-6-(trifluoromethyl)phenol is an aromatic compound characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-nitro-6-(trifluoromethyl)phenol typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-bromo-6-(trifluoromethyl)phenol using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated monitoring systems to maintain consistent reaction conditions and product quality .
化学反应分析
Types of Reactions
2-Bromo-4-nitro-6-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (SNAr) mechanisms.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenol group can be oxidized to a quinone derivative under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are typical oxidizing agents.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-hydroxy-4-nitro-6-(trifluoromethyl)phenol when using hydroxide ions.
Reduction: 2-Bromo-4-amino-6-(trifluoromethyl)phenol is formed when the nitro group is reduced.
Oxidation: Quinone derivatives are formed from the oxidation of the phenol group.
科学研究应用
2-Bromo-4-nitro-6-(trifluoromethyl)phenol has diverse applications in scientific research:
作用机制
The mechanism of action of 2-Bromo-4-nitro-6-(trifluoromethyl)phenol involves interactions with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
2-Bromo-6-nitro-4-(trifluoromethyl)phenol: Similar structure but with different positions of the nitro and trifluoromethyl groups.
2,4,6-Tribromophenol: Contains three bromine atoms instead of a combination of bromine, nitro, and trifluoromethyl groups.
4-(trifluoromethyl)phenol: Lacks the bromine and nitro groups, making it less reactive in certain types of chemical reactions.
属性
CAS 编号 |
105653-11-0 |
|---|---|
分子式 |
C7H3BrF3NO3 |
分子量 |
286.00 g/mol |
IUPAC 名称 |
2-bromo-4-nitro-6-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H3BrF3NO3/c8-5-2-3(12(14)15)1-4(6(5)13)7(9,10)11/h1-2,13H |
InChI 键 |
XSCQQMADDYQEJA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[(2-Chloroethenyl)oxy]methyl}benzene](/img/structure/B14328544.png)
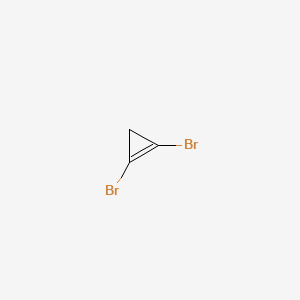

![Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane](/img/structure/B14328560.png)
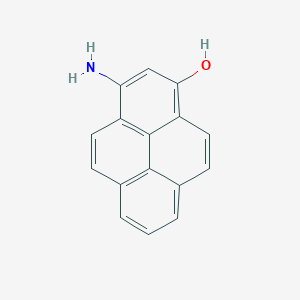
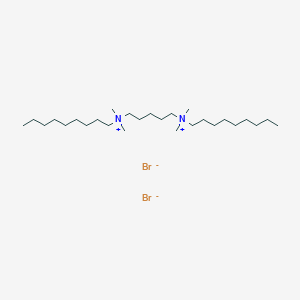


![3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile](/img/structure/B14328605.png)
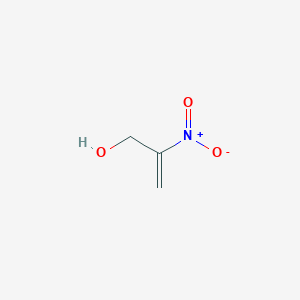
![2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine](/img/structure/B14328613.png)

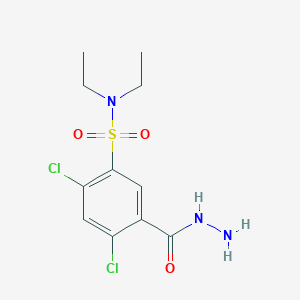
![3-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-5-[(trimethylsilyl)oxy]-1H-pyrazole](/img/structure/B14328623.png)
